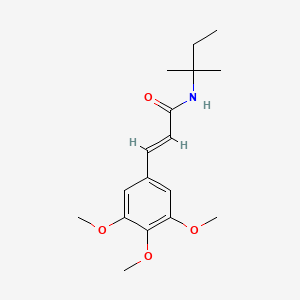
(2E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides. This compound features a propenamide backbone with a tert-pentyl group and a trimethoxyphenyl group. The presence of the (E)-configuration indicates the specific geometric isomerism around the double bond in the propenamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Formation of the Propenamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Tert-Pentyl Group: This step involves the alkylation of the amide nitrogen with a tert-pentyl halide under basic conditions.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a suitable trimethoxyphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
(E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the double bond in the propenamide moiety to a single bond.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a saturated amide.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have bioactive properties that make it useful in the study of biological systems.
Medicine: Potential pharmaceutical applications could include its use as a drug candidate or as a precursor in drug synthesis.
Industry: It could be used in the development of new materials or as a specialty chemical in various industrial processes.
作用機序
The mechanism of action of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
N-(tert-Butyl)-3-(3,4,5-trimethoxyphenyl)-2-propenamide: Similar structure but with a tert-butyl group instead of a tert-pentyl group.
N-(tert-Pentyl)-3-(3,4-dimethoxyphenyl)-2-propenamide: Similar structure but with a dimethoxyphenyl group instead of a trimethoxyphenyl group.
Uniqueness
The uniqueness of (E)-N-(TERT-PENTYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups and geometric configuration, which can impart distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C17H25NO4 |
|---|---|
分子量 |
307.4 g/mol |
IUPAC名 |
(E)-N-(2-methylbutan-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H25NO4/c1-7-17(2,3)18-15(19)9-8-12-10-13(20-4)16(22-6)14(11-12)21-5/h8-11H,7H2,1-6H3,(H,18,19)/b9-8+ |
InChIキー |
ZHSTZRJCGXBKJC-CMDGGOBGSA-N |
異性体SMILES |
CCC(C)(C)NC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
正規SMILES |
CCC(C)(C)NC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[({[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid](/img/structure/B11014874.png)
![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}-L-phenylalanine](/img/structure/B11014880.png)
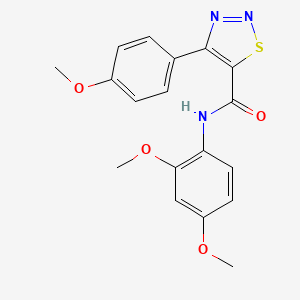
![3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B11014898.png)
![4-[({[2-(3,4-Dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B11014903.png)
![3-(4-bromophenyl)-5-butyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11014909.png)
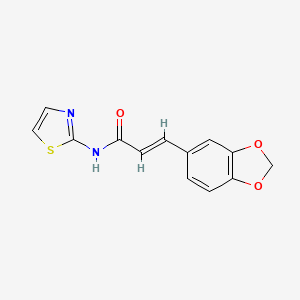
![(2E)-N-[4-(acetylamino)phenyl]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11014912.png)
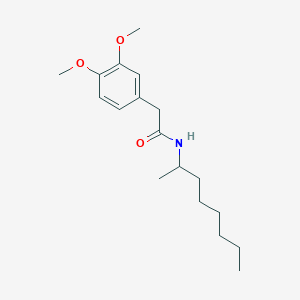
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)amino]-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylate](/img/structure/B11014923.png)
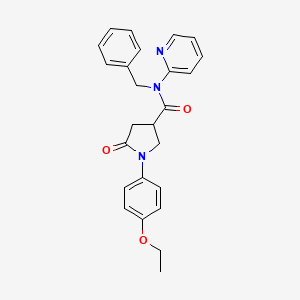
![2,2-Dichloro-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B11014938.png)
![N-(4-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-4-oxobutyl)pyrazine-2-carboxamide](/img/structure/B11014940.png)
![4-chloro-N-[4-(dimethylamino)phenyl]-3,5-dinitrobenzamide](/img/structure/B11014948.png)
